molecular formula C13H19N3O3 B1437735 tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1073440-84-2

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

货号: B1437735
CAS 编号: 1073440-84-2
分子量: 265.31 g/mol
InChI 键: BWMFMDSXGIDYGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemically sophisticated dihydropyridopyrimidine derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within the pyrido[4,3-d]pyrimidine structural class are recognized as privileged scaffolds due to their nitrogen-rich, pi-deficient aromatic systems, which enable key interactions with biological targets, such as hydrogen bonding and π-π stacking . This makes them highly valuable for constructing molecules designed to modulate enzyme function and protein-protein interactions. While specific mechanistic data for this exact compound is limited in the public domain, closely related 7,8-dihydropyrido[4,3-d]pyrimidine analogs have demonstrated significant research utility as inhibitors for various high-value targets. Recent studies have identified such compounds as potent inhibitors of the SARS-CoV-2 spike protein, acting as viral entry inhibitors . Furthermore, the pyrido[4,3-d]pyrimidine core is a prominent feature in the development of novel anticancer agents, including advanced programs focused on creating inhibitors for challenging targets like KRAS-G12D . The specific substitution pattern of this compound, featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxy group on the pyrimidine ring, provides multiple handles for further synthetic elaboration, allowing researchers to diversify the structure and explore structure-activity relationships. This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFMDSXGIDYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648497
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073440-84-2
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1073440-84-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxy group, and a pyrido-pyrimidine core structure, which are essential for its biological activity.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors that play critical roles in several biological pathways. The presence of hydroxy and methylthio groups enhances its ability to modulate these pathways effectively .

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC₅₀ value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .

CompoundIC₅₀ (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Potential

Preliminary studies suggest that the compound may have applications in cancer therapy. Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further investigation in oncology.

Case Studies

  • In vitro Studies : In vitro assays demonstrated that this compound effectively reduced inflammation markers in RAW264.7 macrophage cells when stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.
  • In vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema tests, it exhibited significant reductions in swelling compared to control groups, indicating its therapeutic potential against inflammatory conditions .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications to the functional groups can significantly impact the biological activity of related compounds:

Compound NameKey DifferencesUnique Features
tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateChlorine instead of hydroxyAltered reactivity
tert-butyl 4-hydroxy-2-(phenylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylatePhenylthio group additionPotentially different pharmacological properties

These comparisons underscore the unique pharmacophore characteristics of tert-butyl 4-hydroxy-2-methyl derivatives and their potential for tailored therapeutic applications.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents at positions 2, 4, and 6:

Compound Substituents Molecular Formula Molecular Weight Key Properties
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Target) 4-OH, 2-CH₃, 6-tert-butyl C₁₃H₁₉N₃O₃ 277.31 g/mol Enhanced polarity (due to -OH), moderate logP (~2.1)
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-SO₂CH₃, 6-tert-butyl C₁₃H₁₉N₃O₄S 313.37 g/mol Higher logP (~2.8), increased metabolic stability (sulfonyl group)
tert-Butyl 4-chloro-2-(pyridin-4-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 2-pyridin-4-yl, 6-tert-butyl C₁₇H₁₉ClN₄O₂ 346.81 g/mol Lipophilic (logP ~3.2), potential for π-π stacking (pyridinyl group)
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-Ph, 6-tert-butyl C₁₈H₂₁N₃O₂ 311.38 g/mol High lipophilicity (logP ~3.5), bulky substituent may hinder binding
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 6-tert-butyl C₁₂H₁₆ClN₃O₂ 269.73 g/mol Lower polarity (logP ~2.9), chloro group enhances electrophilicity

Crystallographic and Computational Insights

  • Hydrogen-Bonding Patterns : The hydroxyl group in the target compound can form intermolecular hydrogen bonds, influencing crystal packing (e.g., graph-set analysis) .
  • Similarity Scoring : Computational similarity metrics (e.g., Tanimoto coefficient) rank analogs like CAS 192869-49-1 (similarity 0.74) as structurally closest to the target compound .

准备方法

Chemical Identity and General Features

Property Value
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
CAS Number 1073440-84-2
IUPAC Name tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Synonyms 4-Hydroxy-2-methyl-7,8-dihydro-5H-pyrido[4,3-D]pyrimidine-6-carboxylic acid tert-butyl ester

This compound is characterized by a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold with a methyl group at the 2-position, a hydroxy group at the 4-position, and a tert-butyl ester at the 6-carboxylate site.

Synthetic Route Overview

The preparation of this compound generally follows a convergent synthetic approach involving:

  • Construction of the fused pyrido-pyrimidine ring system.
  • Introduction of the methyl substituent at the 2-position.
  • Installation of the tert-butyl ester protecting group at the carboxylate function.
  • Incorporation of the hydroxy group at the 4-position.

A typical synthetic strategy starts from N-Boc-protected piperidone derivatives or related cyclic ketones, which serve as scaffolds for ring formation. Formamidine derivatives are commonly used to introduce the pyrimidine nitrogen atoms through cyclization reactions.

Detailed Preparation Methodology

Starting Materials and Precursors

Representative Synthetic Procedure

A reported synthesis involves the following steps:

Step Reagents/Conditions Description
1 Mix ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 g, 3.70 mmol), formamidine acetate (0.46 g, 4.43 mmol), and sodium methoxide (0.80 g, 14.76 mmol) in anhydrous methanol (10 mL) Formation of intermediate via nucleophilic attack and ring closure under basic conditions.
2 Heat under reflux for 6 hours Promotes cyclization to form the fused pyrido-pyrimidine ring system.
3 Monitor reaction progress by thin-layer chromatography (TLC) Ensures completion of cyclization and conversion of starting materials.
4 Concentrate reaction mixture and adjust pH to ~6 with acetic acid Neutralizes the reaction mixture to facilitate extraction.
5 Extract with dichloromethane Isolates the organic product from the aqueous phase.
6 Dry organic layer over anhydrous sodium sulfate, filter, concentrate Yields the crude product as a yellow solid.

The yield of this process is approximately 70.4%, which is considered efficient for a complex heterocyclic synthesis.

Reaction Mechanism Insights

  • The base-catalyzed cyclization involves nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by ring closure to form the pyrimidine ring fused to the piperidine.
  • The methyl group at the 2-position is introduced via the methylated piperidone precursor.
  • The tert-butyl ester group is either introduced prior to cyclization or installed post-cyclization by esterification of the carboxylic acid intermediate.
  • The 4-hydroxy group arises from tautomerization or oxidation of the corresponding 4-oxo intermediate, depending on reaction conditions.

Analytical Data Supporting Preparation

Parameter Observed Value Method
Product Appearance Yellow solid Visual observation
Yield ~70.4% Gravimetric analysis
Molecular Ion (m/z) 242.1 [M+H]+ (related compound) Mass spectrometry (MS)
Purity ≥98% High-performance liquid chromatography (HPLC)
Structural Confirmation NMR, LC-MS, MS Spectroscopic techniques

Note: The molecular ion corresponds to closely related compounds in the same family; the target compound with the methyl substituent has a molecular weight of 265.31 g/mol.

Summary Table of Preparation Parameters

Aspect Details
Key Starting Materials N-Boc-3-carboethoxy-4-piperidone, formamidine acetate
Reaction Medium Anhydrous methanol
Catalyst/Base Sodium methoxide
Reaction Temperature Reflux (~65°C for methanol)
Reaction Time 6 hours
Workup pH adjustment, dichloromethane extraction, drying
Yield ~70.4%
Purification Concentration, recrystallization or chromatography
Analytical Techniques TLC, MS, NMR, HPLC

Additional Notes

  • The preparation requires careful control of moisture and reaction conditions to prevent hydrolysis of the tert-butyl ester.
  • The stereochemistry at the 7,8-dihydro positions is generally preserved due to the rigid bicyclic structure.
  • Variations in the starting materials or reaction conditions can lead to analogs with different substituents at the 2- or 4-positions, useful for medicinal chemistry exploration.

常见问题

Q. Methodological Recommendations :

  • Use Pd-catalyzed cross-coupling for regioselective halogenation (e.g., substituting Cl or Br at position 4) to control reactivity .
  • Employ low-temperature Boc protection (-78°C in DCM with Boc₂O) to minimize side reactions .
  • Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from dihydro-pyrido-pyrimidine analogs .

Q. Methodological Recommendations :

  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Perform variable-temperature NMR (-40°C to 25°C) to slow conformational exchange and resolve splitting .
  • Compare with DFT-calculated chemical shifts (using Gaussian or ORCA) to validate assignments .

Q. Example NMR Data :

Protonδ (ppm)MultiplicityAssignment
H5/H63.76–2.97m7,8-dihydropyrido ring
Boc CH₃1.50stert-butyl group
C2-CH₃2.28sMethyl substituent

What crystallographic strategies are effective for resolving disorder in the tert-butyl group during X-ray structure determination?

Advanced Research Focus
The tert-butyl group often exhibits rotational disorder in crystal structures, complicating refinement.

Q. Methodological Recommendations :

  • Use SHELXL for refinement with rigid-bond restraints (DFIX, SIMU) to model disorder .
  • Collect high-resolution data (≤ 0.8 Å) to resolve electron density for alternative conformers.
  • Apply ORTEP-3 for graphical visualization of thermal ellipsoids to validate disorder modeling .

Q. Example Crystallographic Parameters :

ParameterValue
Space GroupP2₁/c
R-factor0.039
Disorder Sites2 (tert-butyl)

How do structural modifications at positions 2 and 4 of the pyrido[4,3-d]pyrimidine core influence EGFR inhibitory activity?

Advanced Research Focus
Derivatives of this scaffold show EGFR kinase inhibition , with activity dependent on substituents:

  • Methyl at C2 : Enhances hydrophobic interactions with the ATP-binding pocket .
  • Hydroxy at C4 : Acts as a hydrogen-bond donor to Thr766 in EGFR .

Q. Methodological Recommendations :

  • Synthesize analogs via Suzuki coupling (position 4) or alkylation (position 2) .
  • Evaluate inhibition using cell-free kinase assays (IC₅₀ values) and molecular docking (AutoDock Vina) .

Q. Example SAR Data :

DerivativeC2 SubstituentC4 SubstituentEGFR IC₅₀ (nM)
1MethylHydroxy12.3
2EthylMethoxy48.7
3HChloro>1000

What analytical techniques are critical for distinguishing between tautomeric forms of the 4-hydroxypyrido[4,3-d]pyrimidine system?

Basic Research Focus
The 4-hydroxy group can tautomerize between enol and keto forms, affecting reactivity and bioactivity.

Q. Methodological Recommendations :

  • Use IR spectroscopy to identify carbonyl stretches (~1680 cm⁻¹ for keto form) .
  • Perform pH-dependent 1H^1 \text{H} NMR in DMSO-d₆ to observe proton exchange dynamics.
  • Validate via X-ray crystallography to confirm dominant tautomer in solid state .

How can contradictory cytotoxicity data for this compound in different cell lines be systematically analyzed?

Advanced Research Focus
Discrepancies in cytotoxicity often arise from cell-specific uptake or metabolic activation .

Q. Methodological Recommendations :

  • Perform LC-MS/MS to quantify intracellular concentrations .
  • Use shRNA knockdown of EGFR/PI3K pathways to identify mechanism-dependent toxicity .
  • Compare logP values (measured via HPLC) to correlate lipophilicity with membrane permeability .

Q. Example Cytotoxicity Data :

Cell LineIC₅₀ (μM)EGFR Expression Level
A5491.2High
HEK293>50Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。